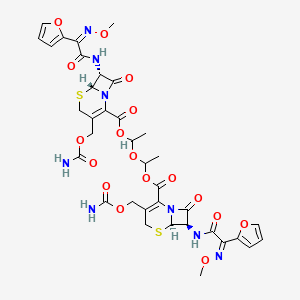
3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile: is a chemical compound with the molecular formula C14H7IN2 and a molecular weight of 330.12 g/mol . This compound is known for its unique structure, which includes an iodine atom, a pyridin-2-ylethynyl group, and a benzonitrile moiety.
Applications De Recherche Scientifique
Mécanisme D'action
3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile acts as a SPECT ligand for metabotropic glutamate receptor subtype 5 (mGluR5) . This suggests that it may play a role in elucidating the function of mGluR5 in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .
Orientations Futures
The development of SPECT radiotracers like 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile could help meet future demands for mGluR5 research and clinical application, especially given the short half-life of PET isotopes and the limited number of PET radiochemistry facilities . This compound, in particular, shows promise due to its high uptake in brain regions where mGluR5 is abundant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile typically involves the coupling of 3-iodobenzonitrile with 2-ethynylpyridine. This reaction is often carried out using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling . The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and a base in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Oxidation and Reduction Reactions: The pyridin-2-ylethynyl group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in Sonogashira coupling.
Bases: Such as triethylamine or potassium carbonate.
Solvents: THF, DMF, or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Comparaison Avec Des Composés Similaires
3-Iodo-5-(2-pyridinylethynyl)benzonitrile: A closely related compound with similar structural features.
3,5-Disubstituted Thiazolylethynylbenzenes: These compounds share the ethynylbenzene core and have been studied for their biological activities.
Uniqueness: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile stands out due to its specific combination of an iodine atom, a pyridin-2-ylethynyl group, and a benzonitrile moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.
Propriétés
IUPAC Name |
3-iodo-5-(2-pyridin-2-ylethynyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7IN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQCNSDOIOLDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)I)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)




![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)
![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)




